3-Cyclopropylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-4-12-10(3-1)7-11(8-13-12)9-5-6-9/h1-4,7-9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGNRHWMSLUPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Manufacturing
The synthesis of 3-cyclopropylquinoline and its derivatives can be achieved through various organic chemistry methodologies. While a single, standardized industrial manufacturing process for this compound is not widely documented, its preparation can be inferred from established synthetic routes for substituted quinolines and the introduction of cyclopropyl (B3062369) groups.
A common strategy involves the construction of the quinoline (B57606) ring system from precursors already containing the cyclopropyl moiety. For instance, a Friedländer annulation or a similar condensation reaction could be employed. This might involve the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzophenone (B122507) with a ketone or aldehyde containing a cyclopropyl group, such as cyclopropyl methyl ketone.
Alternatively, the cyclopropyl group can be introduced onto a pre-formed quinoline ring. One such approach involves the use of a 3-haloquinoline, such as 3-bromoquinoline, which can then undergo a cross-coupling reaction with a cyclopropylating agent, like cyclopropylboronic acid or a cyclopropyl Grignard reagent, catalyzed by a transition metal complex, typically palladium or nickel.
A documented synthesis of a derivative, 2-chloro-3-cyclopropylquinoline (B8725414), serves as a precursor for further functionalization. prepchem.com This intermediate can then be used to synthesize a variety of this compound derivatives. The general process for purification of such compounds often involves column chromatography on silica (B1680970) gel, followed by crystallization to obtain the pure product. prepchem.com
Chemical Properties and Characterization
The chemical properties of 3-Cyclopropylquinoline are determined by the interplay of the aromatic quinoline (B57606) core and the attached cyclopropyl (B3062369) group.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₁N |
| Molecular Weight | 169.22 g/mol |
This table is generated based on the chemical structure.
The compound is expected to be a stable, likely liquid or low-melting solid at room temperature, with a characteristic aromatic odor. The presence of the nitrogen atom in the quinoline ring confers basic properties, allowing it to form salts with acids.
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy would show characteristic signals for the aromatic protons of the quinoline ring, typically in the range of 7.0-8.5 ppm. The protons of the cyclopropyl group would appear in the upfield region, usually between 0.5 and 2.0 ppm, with complex splitting patterns due to geminal and vicinal coupling.
¹³C NMR spectroscopy would display distinct signals for the nine carbon atoms of the quinoline ring system and the three carbon atoms of the cyclopropyl group. The chemical shifts would provide information about the electronic environment of each carbon atom. chemicalbook.com
Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169.22). The fragmentation pattern would provide further structural information.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic and cyclopropyl groups, as well as C=C and C=N stretching vibrations of the quinoline ring.
Applications in Research and Development
The 3-cyclopropylquinoline scaffold is of interest in medicinal chemistry due to the combined pharmacological potential of the quinoline (B57606) ring and the beneficial properties imparted by the cyclopropyl (B3062369) group.
Research has shown that derivatives of cyclopropyl-substituted quinolines have potential as therapeutic agents. For example, certain cyclopropyl unsaturated quinoline compounds have been investigated as leukotriene receptor antagonists for the treatment of asthma and allergic rhinitis. google.com In the field of oncology, derivatives such as 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitriles have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov
The this compound moiety can serve as a crucial building block in the development of new chemical entities. Its rigid structure and specific electronic properties make it a valuable component for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. nih.gov The steric and electronic effects of the 3-cyclopropyl group can be fine-tuned by introducing other substituents on the quinoline ring, allowing for the exploration of a wide chemical space in the search for novel drug candidates. nih.gov
Comparative Analysis
Historical Development of Quinoline Synthesis Relevant to this compound
The rich history of quinoline synthesis has provided a foundation upon which methods for preparing complex derivatives like this compound are built. Several classical annulation reactions have proven adaptable for the synthesis of substituted quinolines.
Classical Annulation Reactions
A variety of annulation strategies have been developed over the years for the construction of the quinoline core. These methods typically involve the condensation of anilines with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring. Notable classical methods include the Combes, Doebner-von Miller, Friedländer, and Pfitzinger syntheses. nih.govacs.orgpharmaguideline.com
The Friedländer synthesis , for instance, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. pharmaguideline.comscispace.com This method offers a direct route to substituted quinolines, although it can be limited by the availability of the starting materials and can suffer from poor regioselectivity with unsymmetrical ketones. scispace.com
The Combes synthesis utilizes the condensation of anilines with β-dicarbonyl compounds, followed by acid-catalyzed cyclization to yield 2,4-disubstituted quinolines. pharmaguideline.comiipseries.org The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones reacting with anilines, often in the presence of a strong acid and an oxidizing agent. rsc.org
These classical methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids, which can limit their applicability for substrates with sensitive functional groups. rsc.orgresearchgate.net Nevertheless, they established the fundamental bond formations necessary for quinoline synthesis and have been modified and adapted for the synthesis of a wide array of derivatives.
Skraup Synthesis Applications
The Skraup synthesis , first reported in 1880, is a classic and versatile method for preparing quinolines. iipseries.org It traditionally involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. pharmaguideline.comiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation to form the quinoline ring. pharmaguideline.com
The Skraup synthesis is particularly relevant for producing quinolines that are unsubstituted on the heteroring. scispace.com However, by using substituted anilines and α,β-unsaturated aldehydes or ketones derived from sources other than glycerol, a variety of substituted quinolines can be accessed. nih.govgoogle.com For example, the reaction of a substituted aniline with crotonaldehyde (B89634) can yield a methyl-substituted quinoline.
While the original Skraup reaction is notoriously vigorous, modifications have been developed to improve safety and yields. These include the use of milder oxidizing agents and two-phase reaction systems. scispace.comresearchgate.net The versatility of the Skraup synthesis lies in its ability to accommodate various substituents on the aniline ring, which ultimately become substituents on the benzene portion of the quinoline product. google.com However, direct introduction of a cyclopropyl group at the C-3 position via a classical Skraup synthesis is not straightforward and typically requires a pre-functionalized three-carbon component.
Strategies for Cyclopropyl Group Introduction at the C-3 Position
The introduction of a cyclopropyl group at the C-3 position of the quinoline ring generally involves either the construction of the quinoline ring with the cyclopropyl group already in place on one of the precursors or the modification of a pre-formed quinoline. The latter often involves modern synthetic methodologies.
Cyclopropanation Reactions
Cyclopropanation reactions are a key class of reactions for forming a cyclopropane (B1198618) ring. These methods can be broadly categorized based on the nature of the carbene or carbenoid precursor and the substrate being cyclopropanated.
One of the most common approaches to forming a cyclopropane ring is the addition of a carbene or carbenoid to an olefin. The Simmons-Smith reaction, for example, utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid that reacts with an alkene in a stereospecific manner. nih.gov This method is particularly useful for the cyclopropanation of allylic alcohols due to the directing effect of the hydroxyl group. nih.gov
Modern variations of olefin cyclopropanation often employ transition metal catalysts, such as those based on rhodium, copper, ruthenium, and gold, to decompose diazo compounds and generate a metal carbene intermediate. beilstein-journals.orgrsc.orgdiva-portal.org These carbenes then add to an olefin to form the cyclopropane ring. The choice of catalyst can significantly influence the efficiency and stereoselectivity of the reaction. ethz.ch
In the context of this compound synthesis, an olefin cyclopropanation strategy would typically involve a quinoline precursor bearing a C-3 vinyl group. This vinylquinoline would then be subjected to a cyclopropanation reaction to install the desired three-membered ring.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.org A modification of this reaction, known as the Wadsworth-Emmons cyclopropanation, provides a powerful tool for the stereoselective synthesis of cyclopropanes. core.ac.ukukessays.com
This reaction typically involves the reaction of a phosphonate-stabilized carbanion with an epoxide or an α,β-unsaturated system. ukessays.com The reaction is known for its high stereospecificity, where an (E)-alkene precursor generally leads to a trans-cyclopropane. core.ac.uk The HWE cyclopropanation has been successfully applied to the synthesis of cyclopropanes bearing a variety of functional groups, including esters, nitriles, and amides. core.ac.uk
For the synthesis of this compound, one could envision a strategy where a suitable quinoline-containing substrate is subjected to a Wadsworth-Emmons cyclopropanation. For instance, a reaction between a quinoline-3-carboxaldehyde and a phosphonate ylide bearing a leaving group on the α-carbon could potentially lead to the formation of a cyclopropylquinoline derivative. Research has shown the utility of the HWE reaction in constructing cyclopropanes from α,β-unsaturated β-boryl nitriles, highlighting the versatility of this methodology. nih.gov
A study on the synthesis of cyclopropanecarboxylates demonstrated a new version of the homologous Horner-Wadsworth-Emmons reaction, providing an alternative route to cyclopropanes with electron-withdrawing groups. rsc.org This approach could be conceptually extended to quinoline-containing systems.
Advanced and Novel Synthetic Routes
Stereoselective and Asymmetric Synthesis
The development of stereoselective methods to access chiral cyclopropylquinolines is a significant area of research, driven by the importance of enantiomerically pure compounds in various fields.
Asymmetric Radical Processes for Chiral Cyclopropylquinolines
A powerful strategy for the enantioselective synthesis of chiral heteroaryl cyclopropanes, including cyclopropylquinolines, involves Co(II)-based metalloradical catalysis (MRC). researchgate.netnih.gov This methodology utilizes in situ-generated α-heteroaryldiazomethanes for the asymmetric radical cyclopropanation of alkenes. nih.gov The key to this approach is the use of D2-symmetric chiral amidoporphyrin ligands, which create a cavity-like environment that directs the stereochemical outcome of the reaction. nih.gov
The proposed mechanism involves a stepwise radical process, proceeding through the formation of α- and γ-metalloalkyl radical intermediates. researchgate.netnih.gov This method has proven to be broadly applicable to a range of α-heteroaryldiazomethanes and alkenes, consistently affording valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities. nih.gov The versatility of this catalytic system suggests its applicability for the synthesis of chiral 3-cyclopropylquinolines.
| Catalyst System | Substrates | Product Type | Key Features |
| Co(II)-based metalloradical catalysis with D2-symmetric chiral amidoporphyrins | α-heteroaryldiazomethanes and alkenes | Chiral heteroaryl cyclopropanes | High yields, excellent diastereoselectivities, and enantioselectivities. nih.gov |
Diastereoselective and Enantiospecific Approaches
Diastereoselective and enantiospecific strategies are crucial for controlling the relative and absolute stereochemistry of chiral centers. While specific examples for this compound are emerging, related syntheses of substituted cyclopropanes provide valuable insights. For instance, highly enantio- and diastereoselective one-pot methods have been developed for the synthesis of various cyclopropyl alcohols from achiral precursors. nih.gov These methods often rely on enantioselective carbon-carbon bond formation promoted by a chiral catalyst, followed by an in situ alkoxide-directed cyclopropanation. nih.gov
In a relevant example, a synthetic route adaptable for chiral 2-cyclopropylquinoline (B12284979) synthesis has been noted to produce both cis and trans isomers, indicating the potential for diastereocontrol in quinoline cyclopropanation. researchgate.net Furthermore, the diastereoselective and enantioselective synthesis of vinylcyclopropanes has been achieved with high efficiency using chiral telluronium ylides, demonstrating that the choice of base can control the formation of either cis or trans diastereomers with excellent enantioselectivity. ornl.gov Such principles could be applied to the synthesis of diastereomerically pure 3-cyclopropylquinolines.
One-Pot and Cascade Reactions
One-pot and cascade reactions, also known as domino reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple transformations in a single synthetic operation. beilstein-journals.orge-bookshelf.de
Domino Reaction Sequences
Several domino reaction sequences have been developed for the synthesis of quinoline derivatives, some of which are directly applicable to the formation of cyclopropyl-substituted systems. A notable example is a palladium(0)-catalyzed intramolecular C–H bond functionalization of a cyclopropane ring. rsc.org This one-pot protocol proceeds through the cleavage of a C–H bond and the formation of a C–C bond, generating a dihydroquinoline intermediate via in situ cyclopropane ring-opening, which can then be oxidized to the corresponding quinoline. rsc.org
Another innovative approach involves a domino cyclopropane ring opening/aza-Michael/aldol reaction sequence. acs.org In this process, conveniently functionalized cyclopropaneacetaldehydes undergo organocatalytic activation by a chiral secondary amine. This generates a donor-acceptor cyclopropane that, upon ring-opening, forms an electrophilic α,β-unsaturated iminium ion. This intermediate then participates in a domino sequence to produce highly enantioenriched dihydroquinolines, which can be further transformed. acs.org
The synthesis of 2-cyclopropylquinoline derivatives has also been accomplished via a domino strategy involving the one-pot reaction of quinoline carbaldehyde with tosylhydrazine in the presence of a base. researchgate.net
| Reaction Type | Key Steps | Resulting Scaffold |
| Palladium(0)-catalyzed C–H functionalization | Intramolecular cyclopropane sp3 C–H bond functionalization, subsequent oxidation/reduction. rsc.org | Quinoline and tetrahydroquinoline derivatives. rsc.org |
| Domino cyclopropane ring opening | Cyclopropane ring opening/aza-Michael/aldol reaction. acs.org | Highly enantioenriched dihydroquinolines. acs.org |
| Domino reaction with tosylhydrazine | One-pot reaction of quinoline carbaldehyde with tosylhydrazine. researchgate.net | 2-Cyclopropylquinoline derivatives. researchgate.net |
Organocatalysis in Quinoline-Cyclopropane Synthesis
Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a complementary approach to metal- and biocatalysis for the construction of complex molecular architectures. nsf.govchiralpedia.com In the context of quinoline-cyclopropane synthesis, organocatalysis plays a key role in activating substrates and controlling stereochemistry.
A significant application is the aminocatalytic activation of cyclopropanes for the domino synthesis of quinoline derivatives. acs.orgcore.ac.uk Chiral secondary amines can catalyze the generation of donor-acceptor cyclopropanes from cyclopropaneacetaldehydes. The subsequent ring-opening of these activated cyclopropanes under iminium-type reactivity leads to a domino aza-Michael/aldol/dehydration sequence, ultimately forming highly enantioenriched dihydroquinolines. acs.org This strategy highlights the potential of organocatalysis to construct complex, chiral quinoline-containing structures from cyclopropane precursors.
| Catalyst Type | Substrate | Reaction Sequence | Product |
| Chiral secondary amine (e.g., O-TMS diphenylprolinol) | Cyclopropaneacetaldehydes | Catalytic generation of donor-acceptor cyclopropane, ring-opening, domino aza-Michael/aldol/dehydration. acs.org | Highly enantioenriched dihydroquinolines. acs.org |
Electrochemical Synthesis Methods
Electrochemical synthesis has emerged as a powerful and sustainable tool for constructing complex heterocyclic frameworks like quinolines, often proceeding under mild, oxidant-free, and metal-free conditions. citedrive.comthieme-connect.com These methods offer high efficiency and compatibility with a range of functional groups. nih.gov
One notable electrochemical approach for synthesizing highly functionalized quinolines involves a cross-dehydrogenative coupling between N-aryl glycinates and methylenecyclopropanes. acs.orgacs.org This process, conducted in an undivided cell with graphite (B72142) electrodes, proceeds through a cascade of radical annulation and polar addition. acs.org The reaction mechanism is believed to be a formal [4+2] cycloaddition involving radical intermediates, followed by the opening of the cyclopropyl ring via nucleophilic polar addition to form the C–C and C–N bonds of the quinoline core. acs.org Optimization of reaction parameters, such as increasing the temperature to 60 °C, has been shown to improve product yields significantly. acs.org
Another strategy is the intramolecular oxidative annulation of N-substituted o-amino phenylacetylenes. citedrive.comthieme-connect.com This method utilizes graphite electrodes and an electrolyte like potassium iodide (KI) in a DMF-H₂O solvent system. It operates at room temperature under a constant current, yielding substituted quinolines in good to excellent yields without the need for external oxidants or metal catalysts. thieme-connect.com The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring of the starting material. thieme-connect.com
General electrochemical approaches have also been developed for the hydrofunctionalization and hydrogenation of the quinoline skeleton, which can produce tetrahydroquinoline derivatives using acetonitrile (B52724) as a source of hydrogen. rsc.org These methods highlight the versatility of electrochemistry in modifying the quinoline core under mild conditions. rsc.org
| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-aryl glycinates + Methylenecyclopropanes | Graphite electrodes, MeCN, 60 °C, constant current (10 mA) | Functionalized Quinoline-2-carboxylates | Up to 82% | acs.orgacs.org |
| N-substituted o-amino phenylacetylene | Graphite electrodes, KI, DMF-H₂O, room temp., constant current (10 mA) | Substituted Quinolines | 69-93% | thieme-connect.com |
| Quinolines + Acetonitrile | Electrochemical reduction | Tetrahydroquinoline derivatives | Not specified | rsc.org |
Synthetic Transformations of this compound Derivatives
The this compound scaffold can be chemically modified through various synthetic transformations, including oxidation, reduction, and substitution reactions, allowing for the introduction of new functional groups and the creation of diverse analogues.
Oxidation Reactions
The nitrogen atom within the quinoline ring is susceptible to oxidation, typically forming a quinoline N-oxide. This transformation is commonly achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). amazonaws.com The resulting N-oxide can then serve as an intermediate for further functionalization. For instance, a quinoline N-oxide can be treated with dimethylformamide (DMF) and oxalyl chloride to introduce groups at various positions on the ring. amazonaws.com
Additionally, ketone catalysts can be employed for specialized oxidation reactions. For example, chiral ketones have been used to catalyze the enantioselective deracemization of 3-cyclopropylquinolone through a photocatalytic process. nih.gov This highlights the potential for stereocontrolled modifications of the quinoline core.
| Substrate | Reagents & Conditions | Product | Reference |
|---|---|---|---|
| Generic Quinoline Derivative (e.g., 3-substituted quinoline) | m-Chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM), room temperature | Quinoline N-oxide | amazonaws.com |
| rac-3-Cyclopropylquinolone | Chiral triplet sensitizer (B1316253) (ketone ent-C9), photocatalysis | Enantioenriched 3-Cyclopropylquinolone | nih.gov |
Reduction Reactions
Reduction reactions of this compound derivatives can target either substituents on the quinoline ring or the heterocyclic ring itself. A key transformation is the reduction of ester or carboxylate groups. For example, 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate can be directly reduced to the corresponding 3-methanol derivative using a combination of magnesium chloride (MgCl₂) and potassium borohydride (B1222165) (KBH₄) in a two-step, one-pot process with yields exceeding 80%. google.com Similarly, other quinoline esters have been reduced to their 3-hydroxymethyl derivatives using lithium tri(tert-butoxy)aluminum hydride in refluxing tetrahydrofuran (B95107) (THF). nih.gov
The quinoline ring itself can also be reduced. A common outcome is the formation of tetrahydroquinoline derivatives, which can be achieved using various reducing agents, including catalytic hydrogenation or reagents like lithium aluminum hydride or sodium borohydride.
| Substrate | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate | MgCl₂, KBH₄, THF/Toluene, 105 °C | 2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol | >80% (two steps) | google.com |
| Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-8-cyclopropylquinoline-3-carboxylate | Lithium tri(tert-butoxy)aluminum hydride, THF, reflux | {4-[(3-chloro-4-methoxybenzyl)amino]-8-cyclopropylquinolin-3-yl}methanol | Not specified | nih.gov |
| Generic Quinoline Derivative | Lithium aluminum hydride or sodium borohydride | Tetrahydroquinoline derivative | Not specified |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the quinoline ring typically occur when a good leaving group is present at an appropriate position. imperial.ac.uk For this compound derivatives, the 2-position is a common site for such reactions.
A specific example involves the synthesis of 3-cyclopropyl-2-(2-dimethylaminoethylthio)quinoline hydrogen oxalate. prepchem.com In this procedure, 2-chloro-3-cyclopropylquinoline (B8725414) serves as the substrate. The chlorine atom at the 2-position acts as a leaving group and is displaced by the sulfur nucleophile from 2-dimethylaminoethanethiol. The reaction is facilitated by a strong base, sodium hydride (NaH), in dimethylformamide (DMF) at an elevated temperature of 80 °C. prepchem.com This demonstrates a classic SNAr (nucleophilic aromatic substitution) mechanism on the quinoline core. The nucleophilicity of the attacking species and the stability of the leaving group are key factors for the success of these reactions. bits-pilani.ac.in
| Substrate | Nucleophile | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloro-3-cyclopropylquinoline | 2-Dimethylaminoethanethiol hydrochloride | Sodium hydride (NaH), Dimethylformamide (DMF), 0-5 °C then 80 °C for 4 hr | 3-Cyclopropyl-2-(2-dimethylaminoethylthio)quinoline | prepchem.com |
Influence of the Cyclopropyl Moiety on Biological Activity
The cyclopropyl group is more than a simple alkyl substituent; its distinct stereoelectronic properties significantly modulate the pharmacological profile of the quinoline core.
Metabolic Stability : One of the most significant contributions of the cyclopropyl group is its ability to enhance metabolic stability. Unlike linear alkyl chains, cyclopropane rings are more resistant to oxidative degradation by metabolic enzymes. vulcanchem.com This property can lead to an extended in-vivo half-life of the drug molecule.
Steric and Conformational Effects : The rigid, three-membered ring of the cyclopropyl group restricts the rotational freedom of the molecule. This conformational constraint can lock the compound into a bioactive conformation, potentially improving its binding affinity and selectivity for a specific biological target. Its steric bulk also influences how the molecule fits into a receptor's binding pocket.
Electronic Properties : The cyclopropyl ring possesses unique electronic characteristics. Its "bent" bonds have a degree of π-character, allowing for electronic conjugation with adjacent π-systems like the quinoline nucleus. This interaction can alter the electron distribution throughout the aromatic system, influencing the molecule's reactivity and binding capabilities. For instance, the cyclopropyl group at the 2-position of certain quinoline-based HMG-CoA reductase inhibitors was found to be a key substituent for achieving high potency, superior to the more common isopropyl group. nih.gov
Membrane Permeability : In some analogues, the cyclopropyl group has been suggested to enhance membrane permeability. This could potentially improve a compound's ability to penetrate tissues, such as reaching tumor cells in cancer therapy. vulcanchem.com
In antiviral research, a cyclopropylquinoline analogue demonstrated significantly more potent inhibition of Rift Valley Fever Virus (RVFV) replication compared to the conventional drug ribavirin, highlighting the impactful role of this moiety. tandfonline.comijnc.ir
Positional Effects of Substituents on the Quinoline Nucleus
The biological activity of this compound analogues is highly dependent on the position of other substituents on the quinoline ring system. SAR studies have revealed that specific substitution patterns are critical for potency and selectivity.
Position 1 (N1) : Substitution on the quinoline nitrogen is crucial for the activity of many quinolone-type compounds. A cyclopropyl group at the N1 position, a hallmark of the fluoroquinolone antibiotics, is often essential for potent activity against bacterial DNA gyrase. ebi.ac.uk Studies on quinolin-4-ones showed that a cyclopropyl group at N1 increased activity compared to an ethyl group. mdpi.com
Position 2 : The substituent at the C2-position can have a pronounced influence on activity. In a series of HMG-CoA reductase inhibitors, an alkyl side chain at this position, specifically a cyclopropyl group, resulted in the greatest potency. nih.gov
Position 4 : A carbonyl group at the C4-position is often essential for the potency of quinolin-4-one derivatives. mdpi.com Additionally, attaching a carboxylic acid at this position is a key feature in many antibacterial quinolones. vulcanchem.com
Position 6 : For antibacterial quinolones, a fluorine atom at the C6-position is frequently necessary for strong activity. ebi.ac.ukmdpi.com
Position 7 : The C7-position is a highly adaptable site for modifications that can enhance antimicrobial activity. Optimal substituents often include 5- and 6-membered N-heterocycles. mdpi.com For example, introducing a piperazine (B1678402) ring can increase activity against Gram-negative bacteria, while a pyrrolidine (B122466) ring can boost activity against Gram-positive bacteria. mdpi.com
Position 8 : A substituted carbon at the C8-position is another feature shared by the most active quinolones against M. leprae DNA gyrase. ebi.ac.uk In other series, modifications at this position were explored to enhance PDE5 inhibitory activity, with a cyclopropyl group being introduced via Suzuki coupling in one synthetic route. nih.gov
The following table summarizes the general influence of substituent positions on the activity of quinoline analogues, based on various studies.
| Position | Common Substituent | Influence on Biological Activity |
| N1 | Cyclopropyl | Essential for potent DNA gyrase inhibition; increases activity over other alkyl groups. ebi.ac.ukmdpi.com |
| C2 | Cyclopropyl | Markedly improves potency in HMG-CoA reductase inhibitors. nih.gov |
| C4 | Carbonyl, Carboxylic Acid | Often essential for overall potency in quinolinones and antibacterials. vulcanchem.commdpi.com |
| C6 | Fluorine | Necessary for strong antibacterial activity. ebi.ac.ukmdpi.com |
| C7 | N-Heterocycles (Piperazine, Pyrrolidine) | Enhances antimicrobial spectrum and activity. mdpi.com |
| C8 | Substituted Carbon, Methyl | Can modulate activity and selectivity (e.g., for DNA gyrase or PDE5). ebi.ac.uknih.gov |
Role of Functional Groups and Modifications
Beyond the cyclopropyl moiety and positional isomerism, the specific nature of other functional groups is a key determinant of biological activity.
Carboxylic Acid and Esters : A carboxylic acid group at the C3-position is a common feature in many quinoline-based antibacterials. In synthetic schemes, this group is often present as an ethyl ester, such as in ethyl-4-chloro-2-cyclopropyl-quinoline-3-carboxylate, which serves as a versatile intermediate for further modifications. researchgate.net
Halogens : Fluorine atoms, particularly at position C6, are critical for the antibacterial potency of fluoroquinolones. ebi.ac.ukmdpi.com The presence of a 4-fluorophenyl group has also been identified as optimal for activity in certain HMG-CoA reductase inhibitors. nih.gov Dichloro-substitution on a pendant phenyl ring is another modification seen in complex quinoline structures. ontosight.ai
Amine and Amide Groups : Amino groups can be functionalized to enhance biological activity. For instance, an N-cyclopropyl carboxamide at the C4-position is a feature of some quinoline derivatives with potential pharmacological activities. ontosight.aiontosight.ai The presence of a dimethylamino group can introduce basicity and potential for hydrogen bonding, influencing pharmacokinetic properties. ontosight.ai
Sulfone Linkage : The incorporation of a sulfone moiety represents a strategy to create hybrid molecules with potentially enhanced antimicrobial activity. A series of ethyl-2-cyclopropyl-4-(substituted phenyl sulfonyl) quinoline-3-carboxylates were synthesized and showed promising antibacterial and antifungal activities. researchgate.net
Hydroxyl and Methoxy (B1213986) Groups : The strategic placement of hydroxyl and methoxy groups can influence activity. A hydroxyl group can participate in hydrogen bonding with a biological target, while a methoxy group may undergo metabolic demethylation. ontosight.aiontosight.ai These groups are often found on phenyl rings attached to the quinoline core. ontosight.aiontosight.ai
Pharmacophore Identification and Molecular Features for Activity
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For cyclopropylquinoline analogues, distinct pharmacophores have emerged for different therapeutic targets.
For potent inhibition of Mycobacterium leprae DNA gyrase, a clear pharmacophore has been identified. The key structural features include:
A cyclopropyl substituent at the N-1 position.
A fluorine atom at the C-6 position.
A substituent ring (e.g., piperazine) at the C-7 position.
A substituted carbon atom at the C-8 position. ebi.ac.uk
In the context of antimicrobial agents, a hybrid pharmacophore combining three different structural motifs has been proposed to enhance activity. This model involves linking a cyclopropyl-quinoline scaffold with a substituted phenyl ring via a sulfone bridge. researchgate.net This design aims to merge the favorable characteristics of each component into a single, more effective molecule.
For HMG-CoA reductase inhibitors, the optimal pharmacophoric elements flanking the core structure were identified as a 4-fluorophenyl group and a cyclopropyl group, which demonstrated superior potency compared to the more traditional isopropyl group. nih.gov
Correlation of Structural Descriptors with Biological Outcomes
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models help in understanding the structural requirements for activity and in designing more potent molecules.
Three-dimensional QSAR (3D-QSAR) is a particularly powerful approach that has been applied to quinoline derivatives. dovepress.com
CoMFA (Comparative Molecular Field Analysis) : This method correlates the biological activity of molecules with their steric and electrostatic fields. For quinoline-based compounds, CoMFA models have been developed to provide a visual representation of regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. dovepress.comrsc.org
CoMSIA (Comparative Molecular Similarity Indices Analysis) : CoMSIA is similar to CoMFA but evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the SAR. dovepress.com
For a series of quinoline derivatives incorporating a cyclopropyl ring and a sulfone linkage, SAR and HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) studies were conducted. researchgate.net The energy gap between the HOMO and LUMO is a crucial quantum chemical descriptor; a smaller energy gap generally correlates with higher reactivity and, in this case, was associated with greater biological activity. researchgate.net Compounds with the lowest energy gaps were found to be the most potent antimicrobial agents in the series. researchgate.net Such studies prove the utility of correlating structural and electronic descriptors with tangible biological outcomes to guide rational drug design. researchgate.netdovepress.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. dergipark.org.trnih.gov These models are valuable tools in drug discovery for predicting the activity of new or untested compounds. bohrium.comijaems.com
Topological indices are numerical descriptors that characterize the topology of a molecule's structure. routledge.comtaylorfrancis.com These indices are calculated from the graphical representation of a molecule and can encode information about its size, shape, branching, and connectivity. routledge.comnih.gov In QSAR studies of quinoline derivatives, various topological indices have been employed to correlate with different biological activities. lew.rosphinxsai.com
For instance, studies on quinoline derivatives have utilized topological descriptors to model their affinity for adrenergic receptor subtypes. lew.ro The affinity for the α2A adrenoceptor has been linked to topological, constitutional, and aromaticity descriptors, while the affinity for the α2B adrenoceptor is associated with topological, radial distribution function, and 3D-MoRSE descriptors. lew.ro Similarly, the affinity for the α2C adrenoceptor has been shown to depend on topological, molecular walk count, RDF, and GETAWAY descriptors. lew.ro
In another study on 8-methoxy quinoline derivatives as inhibitors of H37RV (MTB), electrotopological state indices such as SssOcount and SssssCE-index were found to be positively correlated with biological activity, while SsssNcount showed a negative correlation. sphinxsai.com These findings highlight the utility of topological indices in understanding the structural requirements for the biological activity of quinoline compounds.
A variety of topological indices are often employed in QSAR studies, each capturing different aspects of molecular structure. Some commonly used indices include:
Wiener Index: One of the earliest topological indices, it is based on the distances between all pairs of vertices in the molecular graph. nih.gov
Randić Index: A widely used index that reflects the degree of branching in a molecule. nih.gov
Zagreb Indices: A pair of indices that are calculated based on the degrees of the vertices in the molecular graph. frontiersin.org
The selection of appropriate topological indices is crucial for developing a robust and predictive QSAR model. routledge.com
Molecular descriptors are numerical values that represent the physicochemical and structural properties of a molecule. dergipark.org.trnih.gov They are fundamental to QSAR modeling as they provide the basis for correlating a compound's structure with its biological activity. dergipark.org.trnih.gov A wide array of descriptors can be calculated, encompassing constitutional, topological, geometrical, electrostatic, and quantum-chemical properties. academicdirect.orgnih.gov
In the context of quinoline derivatives, various molecular descriptors have been used to develop QSAR models for diverse biological activities, including anticancer, antifungal, and antitubercular activities. bohrium.comijaems.comdovepress.com These descriptors can be broadly categorized as:
Constitutional Descriptors: These describe the basic composition of a molecule, such as molecular weight and the number of atoms of a certain type. bohrium.com
Geometrical Descriptors: These relate to the three-dimensional arrangement of atoms in a molecule. bohrium.com
Topological Descriptors: As discussed previously, these describe the connectivity of atoms in a molecule. lew.ro
Physicochemical Descriptors: These include properties like lipophilicity (logP), molar refractivity, and polarizability. dergipark.org.trijaems.com
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into the electronic properties of a molecule, such as HOMO and LUMO energies. dergipark.org.trnih.gov
The following table summarizes some of the molecular descriptors that have been used in QSAR studies of quinoline derivatives:
| Descriptor Category | Examples of Descriptors | Reference |
| Physicochemical | logP, Molar Refractivity, Polarizability | dergipark.org.trijaems.com |
| Topological | Wiener Index, Randić Index, Zagreb Indices | nih.govlew.rofrontiersin.org |
| Quantum-Chemical | HOMO Energy, LUMO Energy, Dipole Moment | dergipark.org.trnih.gov |
| Constitutional | Molecular Weight, Atom Counts | bohrium.com |
| Geometrical | Molecular Volume, Surface Area | bohrium.com |
The selection of relevant descriptors is a critical step in QSAR model development and often involves statistical techniques to identify the most influential parameters. bohrium.comnih.gov
Multi-parameter correlation analysis in QSAR involves the use of multiple descriptors to build a regression model that relates the structure of a series of compounds to their biological activity. lew.romalayajournal.org This approach allows for a more comprehensive understanding of the structure-activity relationship by considering the combined effects of various molecular properties. malayajournal.org Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose. lew.romalayajournal.org
In QSAR studies of quinoline derivatives, MLR has been employed to develop models for predicting activities such as anticancer and antitubercular effects. bohrium.comsphinxsai.com For example, a study on 8-methoxy quinoline derivatives used stepwise forward-backward MLR to establish a correlation between physicochemical descriptors and H37RV (MTB) inhibitory activity. sphinxsai.com Similarly, a QSAR study on camptothecin (B557342) derivatives, which are quinoline alkaloids, utilized a genetic algorithm combined with MLR to select relevant descriptors and build a predictive model for anticancer activity. bohrium.com
The general form of a multi-parameter QSAR equation using MLR is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where:
c₀ is the intercept
c₁, c₂, ..., cₙ are the regression coefficients for each descriptor
D₁, D₂, ..., Dₙ are the molecular descriptors
The quality of an MLR model is assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated coefficient (q² or Q²), and the root mean square error (RMSE). nih.govnih.gov A high R² and q² value, along with a low RMSE, indicate a robust and predictive model. nih.gov
The following table provides an example of statistical parameters used to evaluate QSAR models for quinoline derivatives:
| Model Type | R² | q² (LOO) | pred_r² | RMSE | Reference |
| Antitubercular (8-methoxy quinolines) | 0.7683 | 0.6259 | 0.5977 | - | sphinxsai.com |
| Anticancer (Camptothecin derivatives) | - | - | - | - | bohrium.com |
| PDE4 Inhibitors (Pyridazin-3-one derivatives) | 0.97 | 0.95 | - | - | researchgate.net |
Note: Specific values for the camptothecin derivatives were not provided in the abstract, but the study indicated the development of MLR models.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is instrumental in drug discovery for understanding ligand-target interactions at the atomic level and for predicting the binding affinity of potential drug candidates. nih.govdergipark.org.tr
Molecular docking simulations provide valuable insights into the specific interactions between a ligand, such as this compound, and its biological target. nih.gov These interactions are crucial for the ligand's biological activity and can include:
Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. researchgate.net
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the target protein, driven by the exclusion of water molecules. researchgate.net
Van der Waals Interactions: These are weaker, non-specific attractions and repulsions between atoms in close proximity. researchgate.net
Electrostatic Interactions: These involve the attraction or repulsion between charged or polar groups on the ligand and the target. researchgate.net
In the context of quinoline derivatives, molecular docking studies have been used to elucidate their binding modes with various protein targets. For example, docking studies of quinoline hydrazones as inhibitors of enoyl acyl carrier protein reductase (ENR) have been performed to understand their antitubercular activity. dovepress.com Similarly, docking has been used to study the interaction of quinoline derivatives with P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov
The cyclopropyl group in this compound can influence its binding to a target. The rigid nature of the cyclopropyl ring can introduce steric constraints that may enhance selectivity for a particular binding pocket.
The steric and electronic properties of a ligand play a critical role in its binding affinity to a target protein. rsc.orgcsic.es
Steric Effects: The size and shape of a molecule, or its steric properties, determine how well it fits into the binding site of a target. The cyclopropyl group in this compound is a relatively small and rigid substituent. This rigidity can be advantageous as it reduces the conformational flexibility of the molecule, potentially leading to a more favorable binding entropy. However, the steric bulk of the cyclopropyl group can also lead to unfavorable clashes with the protein if the binding pocket is too small. csic.es In some cases, the steric hindrance provided by the cyclopropyl group can be beneficial for modulating biological activity and improving target selectivity. smolecule.com
Electronic Effects: The electronic properties of a molecule, such as its electron distribution and ability to form electrostatic interactions, are also crucial for binding. The cyclopropane ring has unique electronic properties due to its strained, bent bonds. These bonds have some character of a π-system, allowing for potential conjugation with the quinoline ring system. This can influence the electron density of the quinoline core and affect its interactions with the target protein.
Computational studies on N-heterocyclic carbene gold(III) complexes have shown that steric and electronic effects can significantly influence the outcome of chemical reactions and the stability of the resulting complexes. csic.es Similarly, for this compound, the interplay between its steric and electronic properties will ultimately determine its binding affinity and biological activity.
The following table summarizes the potential steric and electronic effects of the cyclopropyl group on the binding of this compound:
| Effect | Description | Potential Impact on Binding |
| Steric | The rigid and defined three-dimensional shape of the cyclopropyl group. | Can improve binding selectivity by fitting into specific pockets and restricting rotational freedom. May also cause steric clashes if the binding site is not accommodating. |
| Electronic | The bent bonds of the cyclopropane ring can interact with adjacent π-systems. | Can alter the electron distribution in the quinoline ring, potentially influencing hydrogen bonding and other electrostatic interactions with the target. |
Mechanistic Insights from Computational Chemistry
Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions and molecular properties at an atomic level. For this compound and its derivatives, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in shedding light on potential reaction mechanisms and intrinsic electronic characteristics. These computational approaches allow researchers to model molecular structures, calculate energies of intermediates and transition states, and visualize molecular orbitals, offering insights that are often difficult to obtain through experimental means alone.
Elucidation of Reaction Pathways
Computational studies are crucial for mapping out the energetic landscapes of chemical reactions, helping to identify the most plausible pathways. While specific DFT studies exclusively on this compound's synthesis are not extensively detailed in the provided literature, the principles from related systems offer significant insight.
DFT calculations are a common method for investigating proposed reaction mechanisms. rsc.org For instance, in reactions involving cyclopropane rings catalyzed by transition metals, DFT has been used to explore whether a reaction proceeds through a free radical mechanism or a metal-bound radical pathway, finding that the latter can be more energetically favorable and proceed smoothly at room temperature. rsc.org This type of analysis is critical for understanding how the cyclopropyl group might react or be installed onto the quinoline core.
Another potential transformation involves single electron transfer (SET) processes. rsc.org Computational models can elucidate the mechanism of such reactions, for example, by showing how a photosensitizer absorbs light to become an excited intermediate that initiates a radical chain reaction. rsc.org Furthermore, the biotransformation of complex molecules containing the cyclopropylquinoline scaffold, such as the antibiotic ciprofloxacin (B1669076), has been studied. csic.es These studies propose reaction pathways that include the oxidative removal of the cyclopropyl group, a process that can be computationally modeled to understand its mechanism and intermediates. csic.es
The table below summarizes computational approaches used to study reaction mechanisms relevant to the cyclopropylquinoline structure.
| Reaction Type | Computational Method | Key Insight from a Related System | Reference |
| Metal-Catalyzed Cyclopropanol Reactions | Density Functional Theory (DFT) | Distinguished between energetically unfavorable free radical mechanisms and favorable metal-bound radical pathways. | rsc.org |
| Dual-Catalyzed A³ Coupling | Density Functional Theory (DFT) | Investigated transition states to support a proposed multi-step reaction mechanism for quinoline synthesis. | rsc.org |
| Photosensitized Reactions | Not Specified | Elucidation of a single electron transfer (SET) process initiated by an excited ketone intermediate. | rsc.org |
| Biotransformation | Not Specified | Proposed pathways including the oxidative removal of the cyclopropyl group from a quinoline core. | csic.es |
Electronic Structure Analysis (e.g., HOMO-LUMO Studies)
The electronic structure of a molecule is fundamental to its reactivity, stability, and optical properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of this analysis. ossila.com The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, while the LUMO is the innermost empty orbital and signifies its ability to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap generally indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ossila.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive.
For this compound, the electronic properties are influenced by both the quinoline ring system and the cyclopropyl substituent. The cyclopropyl group is unique; its "bent bonds" possess significant p-character, allowing them to engage in conjugation with adjacent π-systems. This interaction can alter the electron distribution within the quinoline core, thereby affecting the energies of the frontier orbitals.
Computational methods like DFT are used to calculate the energies of these orbitals and the resulting energy gap. researchgate.net While specific data for this compound is not available in the search results, studies on related quinoline derivatives provide valuable context.
The table below presents HOMO-LUMO gap data for computationally studied quinoline derivatives containing a cyclopropyl moiety or similar structural features.
| Compound | Computational Method | HOMO-LUMO Energy Gap (eV) | Implication | Reference |
| Designed Quinoline Ligand (La) with cyclopropyl-1-enamine group | DFT | 3.46 | Indicates potential for chemical reactivity. | researchgate.net |
| A Novel Synthesized Quinoline Derivative | DFT/B3LYP/6-311++G(d,p) | 4.06 | Indicates the molecule is stable and less reactive. | researchgate.net |
Investigation of Specific Biological Activities
Anticancer Research
The quinoline scaffold is a significant pharmacophore in the development of new anticancer agents, with several marketed drugs featuring this heterocyclic system. nih.gov Analogues of this compound have been investigated for their potential as antineoplastic agents, demonstrating notable activity in preclinical studies. Research has focused on their cytotoxic effects against various human cancer cell lines and on elucidating their mechanisms of action.
One area of investigation involves the direct cytotoxic activity of these compounds. A specific cyclopropylquinoline derivative was screened against a panel of 60 human cancer cell lines by the National Cancer Institute's Developmental Therapeutics Program (DTP). nih.gov This derivative exhibited potent growth inhibitory activity against several cancer cell types, particularly those of colon, breast, and leukemia origin, with moderate activity observed against other cancer cell lines. nih.gov
Mechanistic studies suggest that the anticancer effects of cyclopropylquinoline analogues may stem from their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle. For instance, compounds such as 8-N-cyclopropylquinoline-5,8-diamine have been explored for their potential to trigger apoptosis in cancer cells, possibly through the activation of caspase pathways. Further research points towards the inhibition of cell cycle progression as another key mechanism, which would reduce the proliferation rates of cancerous cells.
The structural features of these quinoline derivatives play a crucial role in their biological activity. Structure-activity relationship (SAR) studies aim to optimize these compounds to enhance their affinity for biological targets and improve their pharmacokinetic properties. nih.gov The incorporation of a cyclopropyl group, for example, can enhance metabolic stability compared to linear alkyl chains. Other research has explored how different substitutions on the quinoline ring influence cytotoxicity, with some 3-phenyltrifluoromethyl quinoline derivatives showing potent growth inhibition in the nanomolar range against breast cancer cell lines. researchgate.net These studies suggested that thymidine (B127349) phosphorylase could be a plausible target for this class of compounds. researchgate.net
Table 1: Growth Inhibitory Activity of a Cyclopropylquinoline Derivative (IV) against Human Cancer Cell Lines
| Cell Line Panel | Activity Level |
|---|---|
| Colon Cancer | Strong Growth Inhibition |
| Breast Cancer | Strong Growth Inhibition |
| Leukemia | Strong Growth Inhibition |
| Other Cancers | Moderate Growth Inhibition |
Data sourced from a 60-cell line screening by the NCI. nih.gov
Antiviral Research
In the search for novel antiviral agents to combat emerging and resistant viral pathogens, this compound analogues have emerged as a promising area of research. nih.govijnc.ir These compounds have been screened for activity against a wide range of viruses, with specific derivatives demonstrating high potency against certain viral families. nih.gov
A notable cyclopropylquinoline derivative, referred to in studies as derivative IV, has shown significant antiviral activity, particularly against Rift Valley fever virus (RVFV) and Tacaribe virus (TCRV). nih.gov In in vitro assays, this compound was found to be a potent inhibitor of RVFV replication. ijnc.irtandfonline.com Its efficacy was substantially greater than that of ribavirin, a standard antiviral drug used as a comparator in these studies. nih.govtandfonline.com
Mechanistic investigations into how these compounds exert their antiviral effects are ongoing. For quinoline derivatives in general, proposed mechanisms include the inhibition of viral enzymes essential for replication or interference with the synthesis of viral nucleic acids. evitachem.com For the highly active cyclopropylquinoline derivative IV, further studies are needed to identify its specific molecular targets within the viral replication cycle or host-cell pathways utilized by the virus. tandfonline.com While this derivative also showed activity against Venezuelan equine encephalitis virus (VEEV), its cytotoxic concentration was found to be close to its effective concentration, indicating a lack of selectivity for this particular virus. tandfonline.com
Table 2: Antiviral Activity of Cyclopropylquinoline Derivative IV against Rift Valley Fever Virus (RVFV)
| Compound | Assay Type | EC₅₀ (µg/mL) |
|---|---|---|
| Cyclopropylquinoline Derivative IV | Visual Assay | 0.39 |
| Cyclopropylquinoline Derivative IV | Neutral Red Assay | 0.71 |
| Ribavirin (Standard Drug) | Visual Assay | 11 |
| Ribavirin (Standard Drug) | Neutral Red Assay | 12 |
EC₅₀ represents the concentration required for 50% inhibition of viral replication. nih.govtandfonline.com
Antimalarial Research
The quinoline core is the foundational structure for some of the most important antimalarial drugs in history, including quinine (B1679958) and chloroquine. nih.govnih.gov Consequently, the synthesis and evaluation of new quinoline analogues remain a key strategy in the development of novel treatments to combat malaria, especially in light of widespread drug resistance. nih.govnih.gov Analogues featuring a this compound structure have been part of this exploratory research. researchgate.net
The primary mechanism of action for many quinoline-based antimalarials is thought to involve the disruption of hemoglobin digestion within the parasite's acidic food vacuole. nih.govnih.gov During its lifecycle stage within human red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic heme. The parasite protects itself by polymerizing this heme into a non-toxic crystalline substance called hemozoin. Quinolines are believed to accumulate in the food vacuole and interfere with this heme polymerization process, leading to a buildup of toxic heme that kills the parasite. nih.gov
Research into novel quinolone analogues has confirmed their potential as antimalarial agents. researchgate.net Specific compounds that combine a cyclopropyl-quinoline structure with various side chains have been shown to inhibit the blood stages of Plasmodium falciparum, the most lethal malaria parasite. researchgate.net Further investigations into N-cyclopropyl quinoline carboxamide compounds have also been part of the effort to identify new antimalarial leads. ontosight.ai The development of new quinoline derivatives aims to find candidates that are effective against chloroquine-resistant strains and can act on various stages of the parasite's complex life cycle. nih.govtridhascholars.org
Synthetic Applications and Derivative Design
3-Cyclopropylquinoline as a Precursor for Complex Heterocycles
The strategic placement of a cyclopropyl (B3062369) group at the 3-position of the quinoline (B57606) ring offers a unique combination of steric and electronic properties that can be exploited in further synthetic transformations. The cyclopropyl group can act as a reactive handle or a directing group in the construction of more elaborate molecular architectures.
Synthesis of Fused Quinoline Systems
The synthesis of polycyclic aromatic systems that incorporate the quinoline nucleus is of significant interest due to their diverse pharmacological activities. While numerous methods exist for creating fused quinoline derivatives like pyrazolo[4,3-c]quinolines and thieno[2,3-b]quinolines from various quinoline precursors, specific examples commencing from this compound are not prominently featured in the current body of literature. Research has detailed the synthesis of 2-cyclopropylquinoline (B12284979) derivatives through metal-catalyzed reactions, but analogous transformations starting from the 3-substituted isomer are less common. researchgate.net The development of synthetic routes that leverage the 3-cyclopropyl moiety to build fused ring systems represents an area for future investigation.
Development of Chemical Probes and Tools
The inherent photophysical properties of the quinoline ring system make it an attractive scaffold for the design of chemical tools such as fluorescent probes and photoreleasable protecting groups.
Fluorescent Probes for Biological Assays
Quinoline derivatives are frequently employed in the design of fluorescent sensors due to their environmental sensitivity and favorable quantum yields. Photophysical studies on some quinoline systems have detailed their absorption and emission properties, which are fundamental to their use as probes. researchgate.net However, dedicated research into the development and application of This compound as a specific platform for fluorescent probes for biological assays is not extensively documented. The influence of the C3-cyclopropyl substituent on the photophysical properties of the quinoline core is a subject that warrants further exploration to determine its potential in this domain.
Design of Photoreleasable Protecting Groups
Photoreleasable, or photolabile, protecting groups are valuable tools in synthetic chemistry and chemical biology, allowing for the controlled release of molecules with spatial and temporal precision. While quinoline-based structures have been investigated for this purpose, the specific use of the this compound framework in the design of such groups has not been detailed in available research. The photochemical reactivity of the cyclopropyl group in concert with the quinoline system would need to be systematically studied to assess its suitability for this application.
Engineering Derivatives for Tailored Properties
The modification of a lead compound to enhance its biological activity, selectivity, or pharmacokinetic profile is a central tenet of medicinal chemistry. Functionalization strategies are key to achieving these tailored properties.
Functionalization Strategies for Enhanced Selectivity and Activity
The functionalization of the quinoline scaffold is a well-established field, with numerous strategies for introducing a wide array of substituents to modulate biological activity. rsc.orgresearchgate.netnih.gov Methods for C-H activation and functionalization, in particular, have provided powerful means to selectively modify the quinoline ring. nih.govnih.govresearchgate.net These reactions can, in principle, be applied to a this compound core to generate a library of novel derivatives. The synthesis of various biologically active quinoline analogues has been widely reported, demonstrating the scaffold's versatility. researchgate.netnih.gov However, specific studies detailing systematic functionalization of This compound to enhance the selectivity and activity for a particular biological target are not found in the reviewed literature. Such studies would be essential to unlock the potential of this specific heterocyclic building block in drug discovery.
Synthesis of Analogues with Specific Linkages
The functionalization of the this compound core is crucial for developing new derivatives with tailored properties. The synthesis of analogues with specific linkages often involves modern cross-coupling reactions, which allow for the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These methods typically utilize a quinoline precursor, often halogenated at a specific position, which then undergoes a catalyzed reaction with a suitable coupling partner.
Carbon-Carbon (C-C) Bond Formation
Palladium-catalyzed cross-coupling reactions are paramount for forging C-C bonds in the synthesis of this compound analogues. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose. mt.comlibretexts.org It involves the reaction of an organoboron compound (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
For instance, to create a biaryl analogue, a 3-cyclopropyl-X-haloquinoline (where X is a halogen like Br or I) can be coupled with an arylboronic acid. The versatility of the Suzuki reaction allows for the introduction of a wide array of substituted aryl and heteroaryl groups at a specific position on the quinoline ring. nih.gov Conditions for these reactions are generally mild and tolerant of various functional groups. nih.gov
Another relevant C-C bond-forming reaction is the Sonogashira coupling, which links a terminal alkyne with an aryl or vinyl halide. This method is instrumental in synthesizing analogues containing an alkyne linker, which can serve as a rigid spacer or be further modified. The reaction is typically catalyzed by a combination of palladium and copper complexes. mdpi.com
The table below summarizes representative conditions for Suzuki-Miyaura coupling reactions used to form C-C linkages with aryl halides, which are analogous to the synthesis of this compound derivatives.
| Catalyst System | Reactants | Base | Solvent | Typical Yield | Linkage Formed | Ref |
| Pd(OAc)₂ / n-BuPAd₂ | Aryl Chloride + Potassium Cyclobutyltrifluoroborate | Cs₂CO₃ | Toluene | 60-90% | Aryl-Cycloalkane | nih.gov |
| Pd₂(dba)₃ / PCy₃ | Benzyl Chloride + B-alkyl-9-BBN | K₃PO₄ | Dioxane/H₂O | 70-80% | Benzyl-Alkyl | nih.gov |
| Pd(dppf)Cl₂ | 1-bromo-3-(trifluoromethyl)benzene + Potassium vinyltrifluoroborate | Na₂CO₃ | Acetonitrile (B52724)/H₂O | High | Aryl-Vinyl | mt.com |
This table presents generalized findings for Suzuki-Miyaura reactions, which are applicable for synthesizing C-C linked analogues of this compound.
Carbon-Nitrogen (C-N) Bond Formation
The construction of C-N bonds is frequently achieved through the Buchwald-Hartwig amination reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling method allows for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org This reaction is essential for creating analogues where an amino group or a nitrogen-containing heterocycle is directly linked to the quinoline core. The development of various phosphine (B1218219) ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide range of amines, including those that are sterically hindered or less nucleophilic. wikipedia.orgnih.gov
For example, a 3-cyclopropyl-X-haloquinoline can be reacted with various primary or secondary amines, anilines, or N-heterocycles using a palladium catalyst, a suitable phosphine ligand (like BINAP or DPPF), and a base (commonly NaOt-Bu or Cs₂CO₃) to yield the corresponding amino-substituted analogues. wikipedia.orgchemspider.com
| Catalyst / Ligand | Reactants | Base | Solvent | Linkage Formed | Ref |
| [Pd₂(dba)₃] / (±)-BINAP | 2-bromo-6-methyl pyridine (B92270) + (+/-)-trans-1,2-diaminocyclohexane | NaOt-Bu | Toluene | Aryl-Amine (primary) | chemspider.com |
| Pd(OAc)₂ / P(i-BuNCH₂)₃CMe | Aryl Halide (Cl, Br, I) + Primary/Secondary Amine | Cs₂CO₃ | Dioxane | Aryl-Amine | nih.gov |
| Pd Catalyst / Bidentate Phosphine | Aryl Iodide/Triflate + Primary Amine | Various | Various | Aryl-Amine | wikipedia.org |
This table illustrates the utility of the Buchwald-Hartwig amination for creating C-N linkages, a method directly applicable to the synthesis of this compound analogues.
Alternatively, amide linkages can be formed by coupling a carboxylic acid-functionalized quinoline with an amine, or vice versa. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts like HATU. umich.edureddit.com More modern reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P) offer advantages like mild reaction conditions and easy purification of the product. organic-chemistry.org These methods provide a robust platform for connecting this compound to various molecular fragments through a stable amide bond. organic-chemistry.orgrsc.org
Future Research Directions
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is fundamental to unlocking the full potential of 3-cyclopropylquinoline derivatives. While established methods exist, future research will likely focus on several key areas to improve accessibility, diversity, and environmental footprint.
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Future pathways will likely prioritize the use of environmentally benign solvents, such as water, and explore catalyst systems that are recyclable and operate under milder reaction conditions. For instance, the use of weak acids and room temperature conditions for certain transformations has already been shown to be an effective eco-friendly strategy in the synthesis of related quinoline (B57606) derivatives. researchgate.net
The exploration of novel catalyst systems, including metal-based and organocatalytic approaches, will continue to be a major focus. For example, cobalt-based metalloradical catalysis has been successfully employed for the asymmetric cyclopropanation of alkenes to form related heteroaryl cyclopropanes, suggesting its potential applicability to the synthesis of chiral this compound derivatives. nih.gov
| Synthetic Strategy | Potential Advantages | Future Research Focus |
| One-Pot Synthesis | Increased efficiency, reduced waste, operational simplicity. | Development of novel multicomponent reactions. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety. | Use of aqueous media, recyclable catalysts, ambient reaction conditions. |
| Novel Catalyst Systems | Improved selectivity, higher yields, broader substrate scope. | Exploration of metalloradical and organocatalytic methods. |
Advanced Stereochemical Control in Synthesis
The introduction of chirality into the this compound scaffold can have a profound impact on its biological activity. As such, the development of synthetic methods that allow for precise control over the stereochemistry of the cyclopropane (B1198618) ring and any other stereocenters is a critical area for future research.
Asymmetric catalysis is a powerful tool for achieving high levels of enantioselectivity. The use of chiral ligands in transition-metal catalyzed cyclopropanation reactions has proven effective for creating enantioenriched cyclopropanes. nih.gov Future work will likely involve the design and synthesis of new chiral ligands specifically tailored for the construction of this compound systems, aiming for near-perfect enantiomeric excess.
Organocatalysis represents another promising strategy for asymmetric synthesis. While still an emerging area for this specific scaffold, the development of small organic molecules that can catalyze the stereoselective formation of the cyclopropane ring could offer a cost-effective and metal-free alternative to traditional methods.
In addition to catalytic methods, the use of chiral starting materials or chiral auxiliaries will continue to be a valuable approach. Detailed mechanistic studies, including X-ray crystallography of intermediates and products, will be crucial for understanding the factors that govern stereoselectivity and for the rational design of more effective stereoselective syntheses.
Deepening Mechanistic Understanding of Biological Interactions
While various quinoline derivatives have demonstrated a wide range of biological activities, a detailed mechanistic understanding of how the this compound scaffold interacts with biological targets is still in its early stages. Future research in this area will be essential for the rational design of more potent and selective therapeutic agents.
A key focus will be the identification of specific molecular targets. sandboxaq.commtoz-biolabs.com Techniques such as chemical proteomics, which utilizes small molecule probes to identify protein binding partners, can be employed to pull down and identify the cellular targets of this compound derivatives. mtoz-biolabs.com Computational approaches, including molecular docking and simulations, can also predict potential binding sites and modes of interaction with various enzymes and receptors. nih.gov
Once a target is identified, detailed structure-activity relationship (SAR) studies will be necessary to elucidate the key molecular interactions. researchgate.net This involves synthesizing a library of analogues with systematic modifications to the this compound core and evaluating how these changes affect biological activity. For example, studies on related quinolones have shown that the cyclopropyl (B3062369) group at the N-1 position is a crucial structural feature for activity against bacterial DNA gyrase. ebi.ac.uk
Advanced spectroscopic techniques, such as NMR and X-ray crystallography of ligand-protein complexes, will provide atomic-level insights into the binding interactions. Mechanistic studies using techniques like isotopic labeling can also help to unravel the specific chemical steps involved in the compound's mode of action. nih.gov
Design of Highly Selective Molecular Tools
The unique properties of the this compound scaffold make it an attractive starting point for the design of highly selective molecular tools for chemical biology and pharmacology. These tools can be used to probe biological pathways, validate drug targets, and serve as leads for the development of new diagnostic and therapeutic agents.
One area of focus will be the development of selective enzyme inhibitors. By leveraging the structural information gained from mechanistic studies, it is possible to design this compound derivatives that bind with high affinity and selectivity to the active site of a specific enzyme. For instance, diarylquinoline derivatives have been designed as selective inhibitors of COX-2 and C-RAF kinase. nih.govnih.gov
Furthermore, this compound derivatives can be functionalized to create molecular probes. scbt.com The incorporation of fluorescent tags or photoaffinity labels would allow for the visualization and identification of target proteins within cells and tissues. These probes are invaluable for studying the spatial and temporal dynamics of biological processes.
The development of selective antagonists or agonists for specific receptors is another promising research direction. By fine-tuning the substituents on the quinoline ring and the cyclopropane moiety, it may be possible to achieve high selectivity for a particular receptor subtype, minimizing off-target effects.
| Molecular Tool | Application | Design Strategy |
| Selective Enzyme Inhibitors | Therapeutic agents, target validation. | Structure-based design, SAR studies. |
| Molecular Probes | Visualization of biological processes, target identification. | Incorporation of fluorescent or photoaffinity labels. |
| Selective Receptor Ligands | Therapeutic agents, pharmacological research. | Fine-tuning of substituents to achieve receptor subtype selectivity. |
Q & A
Q. What are the common synthetic routes for preparing 3-cyclopropylquinoline derivatives, and how can reaction conditions be optimized?
The synthesis of this compound derivatives typically involves cyclopropanation of quinoline precursors or functionalization of pre-existing quinoline scaffolds. Key steps include:
- Cyclopropanation : Using transition-metal catalysts (e.g., palladium) to introduce the cyclopropyl group via cross-coupling reactions .
- Chlorination/alkylation : Introducing substituents like chlorine or alkyl chains at specific positions (e.g., 3-chloropropyl groups) under controlled temperatures (60–100°C) and aprotic solvents (e.g., DMF) .
- Methoxy/methyl group incorporation : Electrophilic substitution or nucleophilic aromatic substitution for functionalization at the 7-position .
Q. Optimization strategies :
- Varying solvent polarity to enhance solubility and reaction rates .
- Adjusting stoichiometric ratios of reagents to minimize by-products (e.g., desfluoro compounds) .
- Monitoring reaction progress via HPLC or TLC to ensure regioselectivity .
Table 1 : Comparison of Synthetic Methods for this compound Derivatives
| Method | Yield (%) | Key Conditions | Common By-Products |
|---|---|---|---|
| Palladium-catalyzed coupling | 65–75 | 80°C, DMF, 12h | Desfluoro compounds |
| Chloroalkylation | 50–60 | 60°C, THF, 8h | Di-chlorinated isomers |
| Electrophilic substitution | 70–85 | 100°C, acetic acid, 6h | Over-oxidized products |
Q. What spectroscopic and analytical techniques are essential for characterizing this compound compounds?
Critical techniques include:
- NMR spectroscopy : H and C NMR to confirm cyclopropane ring integration and substituent positions (e.g., methoxy vs. methyl groups at C7) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 270.15 g/mol for chlorinated derivatives) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities, particularly for cyclopropane ring conformation .
- HPLC-PDA : Purity assessment and detection of impurities (e.g., ethylenediamine adducts) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives across studies?
Contradictions often arise from variations in:
- Experimental design : Differences in cell lines (e.g., HeLa vs. MCF-7 for anticancer assays) or bacterial strains (Gram-positive vs. Gram-negative for antimicrobial tests) .
- Compound purity : Undetected impurities (e.g., 1-cyclopropyl-4-oxo-7-piperazinyl derivatives) may skew bioactivity results .
- Data normalization : Inconsistent use of positive controls (e.g., doxorubicin for cytotoxicity) .
Q. Methodological solutions :
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?
SAR studies require:
- Functional group variation : Synthesize analogs with substituents at C2 (chloro), C3 (alkyl chains), and C7 (methoxy/methyl) to assess impact on bioactivity .
- Computational modeling : Molecular docking to predict binding affinities with targets (e.g., DNA gyrase for antimicrobial activity) .
- In vitro assays : Parallel testing against multiple disease models (e.g., cancer, bacterial infections) to identify selective activity .
Table 2 : Key SAR Findings for this compound Derivatives
| Substituent Position | Modification | Observed Bioactivity Change |
|---|---|---|
| C2 (Chloro) | Replacement with fluorine | ↓ Antimicrobial activity |
| C3 (Chloropropyl) | Chain elongation | ↑ Cytotoxicity, ↓ solubility |
| C7 (Methoxy) | Demethylation | Loss of anti-inflammatory effects |
Q. How should researchers design experiments to investigate the metabolic stability of this compound derivatives?
- In vitro models : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation .
- LC-MS/MS : Quantify metabolite formation (e.g., hydroxylated cyclopropane rings) .
- Stability assays : Monitor compound integrity under physiological pH (1.2–7.4) and temperature (37°C) .
Q. What ethical and methodological guidelines apply to preclinical studies involving this compound derivatives?
- Ethical approval : Obtain approval from institutional review boards (IRBs) for animal studies, specifying humane endpoints .
- Data transparency : Share raw spectral data and synthetic protocols in public repositories (e.g., PubChem) to enable replication .
- Conflict of interest : Declare funding sources and patent applications related to the compound .
Q. How can computational tools enhance the development of this compound-based drug candidates?
- QSAR models : Predict ADME properties (absorption, distribution, metabolism, excretion) .
- Molecular dynamics simulations : Study cyclopropane ring stability under biological conditions .
- Fragment-based design : Optimize substituents for target selectivity using virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
